molecular formula C7H6N4O2 B11910343 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine CAS No. 63648-66-8

2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine

Cat. No.: B11910343
CAS No.: 63648-66-8
M. Wt: 178.15 g/mol
InChI Key: PTKPPPVNRXHBGU-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the imidazopyridine scaffold, is a privileged motif in pharmaceutical research due to its structural resemblance to naturally occurring purines, allowing it to interact with a wide range of biological targets . Compounds featuring this scaffold are known to play a crucial role in numerous disease conditions and have been investigated for diverse therapeutic applications, including as antitumor, antimicrobial, and antitubercular agents . The primary research value of this compound lies in its potential as a key synthetic intermediate or a functional core structure for developing novel bioactive molecules. The incorporation of a nitro group is a strategic modification in drug design, particularly in the search for new antitubercular drugs. For instance, nitro-containing imidazopyridine analogues have been identified as potent inhibitors of the Mycobacterium tuberculosis enzyme DprE1, a novel and promising target for combating tuberculosis, with several derivatives demonstrating excellent in vitro activity against the H37Rv strain . Furthermore, the imidazo[4,5-b]pyridine backbone has been explored in the design and synthesis of novel tubulin polymerization inhibitors, which display promising antiproliferative activity against various human cancer cell lines, highlighting its utility in anticancer research . Researchers value this chemical class for its versatility and potential to yield new lead compounds targeting various pathological pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63648-66-8

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-methyl-5-nitro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6N4O2/c1-4-8-5-2-3-6(11(12)13)10-7(5)9-4/h2-3H,1H3,(H,8,9,10)

InChI Key

PTKPPPVNRXHBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitro 1h Imidazo 4,5 B Pyridine and Its Derivatives

Classical and Contemporary Synthetic Routes to the Imidazo[4,5-b]pyridine Scaffold

The construction of the imidazo[4,5-b]pyridine ring system can be achieved through various synthetic pathways, starting from appropriately substituted pyridine (B92270) precursors. These methods range from classical condensation reactions to modern tandem and palladium-catalyzed processes.

Synthesis from 2,3-Diaminopyridine (B105623) Precursors

A foundational method for synthesizing the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with various reagents. For instance, the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde, often in the presence of an oxidizing agent like iodine, leads to the formation of the corresponding 2-substituted imidazo[4,5-b]pyridine. mdpi.com This approach is versatile, allowing for the introduction of different substituents at the 2-position by varying the aldehyde used. mdpi.com Similarly, reacting 2,3-diaminopyridine with sodium dithionite (B78146) adducts of benzaldehydes provides a pathway to 2-aryl-4H-imidazo[4,5-b]pyridines. nih.gov

A general representation of this synthesis is depicted below:

Scheme 1: Synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine precursors.

Synthesis from Nitro-Aminopyridine Precursors via Reductive Cyclization

An alternative and widely used strategy involves the reductive cyclization of nitro-aminopyridine precursors. This method typically starts with a 2-amino-3-nitropyridine (B1266227) derivative, which undergoes reduction of the nitro group to an amino group, followed by in-situ cyclization with a suitable electrophile. For example, N-substituted 2-amino-3-nitropyridines can be reduced using agents like iron dust in acetic acid. researchgate.net The resulting diamine intermediate can then react with an aldehyde or a carboxylic acid derivative to form the imidazole (B134444) ring.

A notable example is the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines where a 2-amino-3-nitropyridine intermediate is a key component. acs.org This approach offers the advantage of introducing substituents at various positions on the pyridine ring prior to the cyclization step. Furthermore, a new synthetic route to substituted imidazo[4,5-b]pyridinones has been developed through the reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds using catalytic hydrogenation over palladium or sodium borohydride (B1222165) in the presence of palladium. rsc.org

Tandem Reactions for Imidazo[4,5-b]pyridine Construction

Modern synthetic chemistry often favors tandem or one-pot reactions for their efficiency and atom economy. Several such methodologies have been developed for the synthesis of the imidazo[4,5-b]pyridine scaffold. acs.orgresearchgate.net One efficient procedure involves a tandem sequence starting from 2-chloro-3-nitropyridine (B167233). acs.orgresearchgate.net This process includes a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by in-situ reduction of the nitro group, and subsequent heteroannulation with an aldehyde. acs.orgresearchgate.net This one-pot synthesis is often carried out in environmentally benign solvent systems like a water-isopropanol medium. acs.orgresearchgate.net

Another tandem approach involves a palladium-catalyzed intramolecular urea (B33335) cyclization following a carbamoyl (B1232498) chloride amination to provide access to imidazo[4,5-b]pyridine-2-ones. nih.gov Electrochemical methods have also emerged, enabling a tandem sp3(C-H) double amination of acetophenones with pyridine ethylamines to directly synthesize 3-acyl-functionalized imidazo[1,5-a]pyridines. nih.gov

Derivatization Strategies for Imidazo[4,5-b]pyridine Systems

Once the imidazo[4,5-b]pyridine core is assembled, further functionalization is often necessary to explore structure-activity relationships for various applications. Key derivatization strategies include regioselective alkylation and palladium-catalyzed cross-coupling reactions.

Regioselective Alkylation of the Imidazo[4,5-b]pyridine Nucleus at N1, N3, and N4 Positions

Alkylation of the imidazo[4,5-b]pyridine ring system can occur at multiple nitrogen atoms, namely N1, N3, and N4, leading to a mixture of regioisomers. The control of regioselectivity is a significant challenge. Studies have shown that the alkylation of 2-substituted imidazo[4,5-b]pyridines with alkyl halides under basic conditions can predominantly yield N4-alkylated products. nih.gov However, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase transfer catalysis conditions can lead to a mixture of N3 and N4 regioisomers. mdpi.com Interestingly, the use of ethyl bromoacetate (B1195939) as the alkylating agent in this system can result in the formation of all three N1, N3, and N4 regioisomers. mdpi.com The specific reaction conditions, including the base, solvent, and the nature of the alkylating agent, play a crucial role in determining the regiochemical outcome.

PrecursorAlkylating AgentConditionsMajor Regioisomer(s)
2-Aryl-4H-imidazo[4,5-b]pyridines4-Chlorobenzyl bromide/Butyl bromideK₂CO₃, DMFN4
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineHalogenated derivativesPhase Transfer CatalysisN3 and N4
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetatePhase Transfer CatalysisN1, N3, and N4

Table 1: Regioselective Alkylation of Imidazo[4,5-b]pyridines.

Palladium-Catalyzed Cross-Coupling Reactions for C-Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the imidazo[4,5-b]pyridine scaffold. acs.org The Suzuki cross-coupling reaction, which couples an organohalide with a boronic acid, is frequently employed for the synthesis of 2- and 6-substituted imidazo[4,5-b]pyridine derivatives. nih.gov This method is valued for its mild reaction conditions and the commercial availability of a diverse array of boronic acids. nih.gov

Palladium-catalyzed amidation reactions have also been utilized in the synthesis of substituted imidazo[4,5-c]pyridines. acs.org Furthermore, direct C-H arylation of the imidazo[4,5-b]pyridine core has been achieved using palladium acetate (B1210297) as a catalyst. researchgate.net These cross-coupling strategies provide a versatile platform for the late-stage functionalization of the imidazo[4,5-b]pyridine ring system, allowing for the rapid generation of compound libraries for biological screening. acs.orgacs.org

Reaction TypePrecursorCoupling PartnerCatalyst SystemPosition of Substitution
Suzuki CouplingHalogenated imidazo[4,5-b]pyridineArylboronic acidPd(0) complexC2, C6
Amidation2-Chloro-3-amino-heterocyclesAmidesPd catalyst with XantphosC2
Direct C-H ArylationImidazo[4,5-b]pyridineArylboronic acidsPalladium acetateC2

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Imidazo[4,5-b]pyridines.

Functionalization via Vicarious Nucleophilic Substitution of Hydrogen

The functionalization of electron-deficient aromatic and heteroaromatic systems through the Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool in organic synthesis. wikipedia.org This methodology allows for the direct introduction of a substituent onto the ring by replacing a hydrogen atom, a departure from classical SNAr reactions that typically require a leaving group like a halogen. wikipedia.org The reaction is particularly effective for nitro-activated systems such as 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine.

The mechanism of VNS involves the addition of a nucleophile, which bears a leaving group at the nucleophilic center, to the electron-deficient aromatic ring. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct, which leads to the restoration of the aromatic system and the formation of the substituted product. nih.gov For nitroarenes, the substitution typically occurs at positions ortho or para to the nitro group. wikipedia.orgorganic-chemistry.org

In the context of 5-nitro-1H-imidazo[4,5-b]pyridine derivatives, VNS offers a direct route for C-C and C-N bond formation, enabling the introduction of various functional groups. For instance, carbanions stabilized by sulfonyl or other electron-withdrawing groups can be employed as nucleophiles. organic-chemistry.orgnih.gov A notable application of this reaction has been demonstrated in the synthesis of an imidazo[4,5-b]pyridin-5-one derivative, where the key step involved the VNS of hydrogen on a 1-benzyl-4-nitro-1H-imidazole precursor using the carbanion generated from chloroform (B151607) and potassium tert-butoxide. researchgate.net This approach highlights the potential for creating complex derivatives from nitroimidazole-based precursors. While direct VNS on this compound is a logical extension, the literature provides strong precedent through the successful application of this method on closely related nitro-heterocyclic systems like nitropyridines and nitroimidazoles. organic-chemistry.orgresearchgate.netkuleuven.be

The table below illustrates potential VNS reactions on a generalized 5-nitro-imidazo[4,5-b]pyridine core.

Nucleophile PrecursorReagentsPosition of SubstitutionProduct Type
Chloromethyl phenyl sulfonet-BuOK / THFortho to NO₂Arylmethyl sulfone derivative
Chloroformt-BuOK / THFortho to NO₂Dichloromethyl derivative
AcetonitrileStrong Baseortho to NO₂Cyanomethyl derivative
Trimethylsulfoxonium iodideNaH / DMSOortho to NO₂Methyl derivative

Green Chemistry Approaches in Imidazo[4,5-b]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of the imidazo[4,5-b]pyridine scaffold, several environmentally benign methodologies have been developed, focusing on the use of greener solvents, catalysts, and reaction conditions. acs.orgresearchgate.net

One prominent green approach involves a one-pot, tandem reaction for the synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines. acs.org This method utilizes a water-isopropanol (H₂O-IPA) mixture as the reaction medium, which is significantly more environmentally friendly than many traditional organic solvents. The process begins with the SNAr reaction of 2-chloro-3-nitropyridine with a primary amine, followed by in-situ reduction of the nitro group with zinc in the presence of HCl, and subsequent condensation with an aldehyde to form the imidazole ring. acs.org This tandem, one-pot process reduces waste by eliminating the need for isolation of intermediates. acs.org

Another eco-friendly strategy employs glycerol, a biodegradable and non-toxic solvent, for the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. researchgate.net This reaction, catalyzed by phosphoric acid, brings together diethyl phthalate, anilines, and pyridine-2,3-diamine, offering short reaction times and excellent yields. researchgate.net Furthermore, reductive cyclization methods using reagents like sodium dithionite (Na₂S₂O₄) in an aqueous paste provide another green route for the one-step synthesis of 3H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and various aldehydes. mdpi.com

The following table summarizes various green chemistry approaches for the synthesis of imidazo[4,5-b]pyridine derivatives.

Starting MaterialsKey Reagents/CatalystsSolventGreen Features
2-Chloro-3-nitropyridine, primary amine, aldehydeZn, HClH₂O-IPA (1:1)One-pot tandem reaction, aqueous solvent system. acs.org
Diethyl phthalate, anilines, pyridine-2,3-diaminePhosphoric acidGlycerolOne-pot three-component reaction, biodegradable solvent. researchgate.net
2-Nitro-3-aminopyridine, aldehydesNa₂S₂O₄Aqueous pasteOne-step synthesis, aqueous medium. mdpi.com
2-Nitro-3-aminopyridine, ketonesSnCl₂·2H₂O, Formic acidNot specifiedReductive cyclization. mdpi.com

Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing the purity of products. This technology has been successfully applied to the synthesis of a variety of imidazo[4,5-b]pyridine analogues. mdpi.comeurjchem.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. eurjchem.com

A key example is the condensation reaction of 2,3-diaminopyridines with various carboxylic acids or aldehydes. mdpi.com For instance, the microwave-assisted condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids on a silica (B1680970) gel support has been shown to produce 2-substituted imidazo[4,5-b]pyridines in high yields (71-92%) at a power of 100 W. mdpi.com This method provides a rapid route to libraries of these compounds. mdpi.com

Similarly, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been achieved through both conventional heating and microwave irradiation. eurjchem.com The microwave-assisted approach resulted in significantly reduced reaction times and higher yields. eurjchem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been enhanced by microwave heating to rapidly synthesize 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines with excellent yields. mdpi.com Furthermore, microwave irradiation has been utilized in the C-2 direct alkenylation of the 3H-imidazo[4,5-b]pyridine core using a Pd/Cu co-catalysis system, demonstrating the versatility of this technology for functionalizing the scaffold. mdpi.com

The table below details examples of microwave-assisted synthesis of imidazo[4,5-b]pyridine analogues.

Reaction TypeReactantsCatalyst/SupportConditionsKey Advantages
Condensation2-Amino-3-hydroxypyridine, Carboxylic acidsSilica gel100 WHigh yields (71-92%), rapid synthesis. mdpi.com
Condensation5-Bromo-2,3-diaminopyridine, AldehydesNone specifiedNot specifiedReduced reaction times, higher yields, cleaner reactions. eurjchem.com
Suzuki-Miyaura Cross-Coupling2-Halo-3-substituted-imidazo[4,5-b]pyridines, Arylboronic acids(A-taphos)₂PdCl₂Not specifiedExcellent yields, rapid derivatization. mdpi.com
C-2 Alkenylation3H-Imidazo[4,5-b]pyridine, β-BromostyrenesPd(OAc)₂, CuI, Phenanthroline120 °C, 30 minDirect C-2 functionalization, moderate to good yields. mdpi.com

Computational and Theoretical Investigations of 2 Methyl 5 Nitro 1h Imidazo 4,5 B Pyridine and Its Analogues

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the electronic and geometric properties of nitroimidazole-based compounds. nih.gov These methods provide detailed information on structural parameters, vibrational frequencies (IR and Raman), and NMR shielding tensors, which can be correlated with experimental data when available. nih.gov

DFT calculations have been successfully employed to study the electronic properties of various imidazole (B134444) derivatives. For instance, the B3LYP/6-311++G(d,p) basis set is commonly used to optimize molecular geometries and analyze electronic characteristics. nih.gov Such studies reveal that the 2-nitroimidazole (B3424786) moiety significantly influences the spectroscopic properties of its derivatives. nih.gov Furthermore, TD-DFT is valuable for investigating the excited states of these molecules, offering insights into their photophysical behavior. nih.govnih.gov

The application of DFT extends to understanding the electronic structure of metal complexes involving 2-methyl-5-nitroimidazole, providing a deeper understanding of coordination and bonding. nih.gov These computational tools are essential for predicting how structural modifications will impact the electronic distribution and, consequently, the reactivity and biological activity of the compounds.

Molecular Docking Studies for Receptor-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding potential drug-receptor interactions and guiding the design of new therapeutic agents.

For analogues of 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine, molecular docking studies have been instrumental in identifying potential biological targets. For example, docking studies on novel 4-nitroimidazole (B12731) analogues have explored their interaction with putative protein targets in acute myeloid leukemia, such as Fms-like tyrosine kinase-3 (FLT3). researchgate.net One such study reported a strong binding affinity for a derivative, with a docking score of -8.132 kcal/mol, indicating stable interactions within the active site. researchgate.net

Similarly, in the context of antitubercular agents, molecular docking has been used to study the interaction of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives with the DprE1 enzyme, a key target in Mycobacterium tuberculosis. nih.gov These computational studies have shown promising interactions, suggesting a potential mechanism of action for the observed biological activity. nih.gov The insights gained from molecular docking help in rationalizing the structure-activity relationships and in the design of more potent inhibitors.

Simulation Methodologies in Predicting Molecular Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and stability of molecules and their complexes. This methodology is particularly valuable for understanding how molecules like this compound and its analogues behave in a biological environment.

MD simulations have been used to investigate the stability of ligand-receptor complexes predicted by molecular docking. For instance, 200 ns MD simulations of 4-nitroimidazole derivatives complexed with the tyrosine kinase-3 receptor demonstrated stable interactions and similar conformational fluctuations for the studied compounds. researchgate.net The calculated binding free energies from these simulations can further validate the docking results and help in ranking the potential efficacy of different analogues. researchgate.net

These simulations can also predict changes in molecular conformation when transitioning from the gas phase to an aqueous solution, which is critical for understanding their behavior in a physiological context. nih.gov By simulating the dynamic interactions with surrounding solvent molecules and ions, researchers can gain a more realistic understanding of the molecular properties that govern biological activity.

Prototropic Equilibria and pH Sensitivity: A Computational Perspective

Prototropic tautomerism, the migration of a proton between two or more sites in a molecule, is a key factor influencing the chemical and biological properties of heterocyclic compounds like imidazo[4,5-b]pyridines. These equilibria can be sensitive to the pH of the environment, which has significant implications for their behavior in biological systems.

Computational methods can be used to study the relative energies of different tautomeric forms and predict the most stable isomer under various conditions. For molecules with multiple protonation sites, such as those containing imidazole and pyridine (B92270) rings, the equilibrium between different tautomers can be complex. mdpi.com The presence of labile protons allows for their movement between conjugated sites, leading to different structural isomers. encyclopedia.pub

Understanding the prototropic equilibria is crucial as different tautomers can exhibit distinct electronic properties, receptor binding affinities, and metabolic stabilities. Computational analysis provides a framework for predicting which tautomeric forms are likely to predominate at physiological pH, thereby offering insights into the biologically active species.

HOMO-LUMO Energy Gap Analysis for Charge Transfer Characterization

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that provide insights into the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing the charge transfer properties within a molecule. irjweb.com

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and more polarizable, suggesting higher chemical reactivity and the potential for intramolecular charge transfer. irjweb.com This analysis is particularly relevant for nitroaromatic compounds, where the electron-withdrawing nitro group can significantly influence the electronic distribution and lower the LUMO energy.

For various imidazole derivatives, the HOMO-LUMO gap has been calculated using DFT to understand their kinetic stability and bioactivity. irjweb.com The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting ability. irjweb.com The analysis of the HOMO-LUMO gap, therefore, provides a valuable tool for characterizing the electronic transitions and predicting the reactivity of this compound and its analogues. schrodinger.com

Table 1: Theoretical HOMO-LUMO Energy Gap for an Imidazole Derivative

ParameterEnergy (eV)
EHOMO6.2967
ELUMO1.8096
ΔE (HOMO-LUMO Gap)4.4871
Data derived from a theoretical study on an imidazole derivative using DFT (B3LYP/6-311G). irjweb.com

Molecular Electrostatic Potential Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational tool that illustrates the charge distribution around a molecule, providing a visual guide to its reactive sites. The MEP map displays regions of positive and negative electrostatic potential, which are crucial for understanding how a molecule will interact with other charged or polar species.

The MEP is calculated based on the total electron density of the molecule and is color-coded to indicate different potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For nitroimidazole derivatives, the MEP map can highlight the electrophilic and nucleophilic centers within the molecule. irjweb.com This information is invaluable for predicting the sites of metabolic transformation, understanding intermolecular interactions, and designing molecules with specific reactivity profiles. The MEP analysis, therefore, serves as a powerful predictive tool in the study of this compound and its analogues, offering insights into their chemical behavior and potential biological interactions. researchgate.net

Exploration of Biological Activities and Molecular Mechanisms of 2 Methyl 5 Nitro 1h Imidazo 4,5 B Pyridine and Derived Structures

Antimicrobial Activity Studies

The fusion of an imidazole (B134444) and a pyridine (B92270) ring, especially with the inclusion of a nitro functional group, results in compounds with significant antimicrobial properties. Research into these derivatives has revealed a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa.

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria.

Mycobacterium tuberculosis: A series of novel 6-(4-nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (H37Rv strain). Several of these compounds exhibited potent antitubercular activity, with some showing Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. For instance, compounds with specific substitutions, such as nitro, methoxy, and halogen groups, were identified as particularly potent.

Bacillus cereus, Escherichia coli, and Staphylococcus aureus: The antibacterial potential of imidazo[4,5-b]pyridine derivatives has been confirmed against common bacterial pathogens. In one study, newly synthesized imidazo[4,5-b]pyridine derivatives were tested against the Gram-positive Bacillus cereus and the Gram-negative Escherichia coli. The results indicated that Gram-positive bacteria were generally more sensitive to these compounds than Gram-negative bacteria. dntb.gov.ua Other research has also highlighted the activity of imidazo[4,5-b]pyridine structures against Staphylococcus aureus. nih.gov For example, certain 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives have shown promising activity against E. coli and both methicillin-sensitive and methicillin-resistant S. aureus (MRSA), with MIC values as low as 4-8 µg/mL.

Table 1: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Organism Activity (MIC) Reference
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines Mycobacterium tuberculosis H37Rv 0.5 - 0.8 µmol/L
N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridines Bacillus cereus Active (Inhibition Zone) dntb.gov.ua
N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridines Escherichia coli Resistant dntb.gov.ua
2-(substituted-phenyl)imidazo[4,5-b]pyridines Escherichia coli 4 - 8 µg/mL
2-(substituted-phenyl)imidazo[4,5-b]pyridines Staphylococcus aureus 4 - 8 µg/mL
2-(substituted-phenyl)imidazo[4,5-b]pyridines Methicillin-resistant S. aureus (MRSA) 4 - 8 µg/mL

The investigation into imidazo[4,5-b]pyridine derivatives has also extended to their potential as antifungal agents, with studies showing efficacy against both plant and human fungal pathogens.

Puccinia polysora: In a search for new agricultural fungicides, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and tested against the plant pathogen Puccinia polysora, the causal agent of southern rust in maize. dntb.gov.uaresearchgate.net Several of the synthesized compounds demonstrated significant fungicidal activity. researchgate.net One particular derivative showed a mortality rate of 100% at a concentration of 500 mg/L, with an EC50 value of 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole. dntb.gov.uaresearchgate.net

Candida albicans: The antifungal activity of imidazo[4,5-b]pyridine derivatives has been evaluated against the opportunistic human pathogen Candida albicans. Research on 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives showed that some compounds exhibited promising activity against C. albicans, with MIC values as low as 4-8 µg/mL. Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also shown activity against C. albicans. nih.gov

Erysiphe graminis: While the antifungal spectrum of imidazo[4,5-b]pyridine derivatives has been explored against several fungi, specific activity data against Erysiphe graminis (powdery mildew) is not extensively available in the reviewed literature.

Table 2: Antifungal Activity of Selected Imidazo[4,5-b]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Organism Activity (EC50 / MIC) Reference
Imidazo[4,5-b]pyridine derivative (7b) Puccinia polysora 4.00 mg/L (EC50) dntb.gov.uaresearchgate.net
2-(substituted-phenyl)imidazo[4,5-b]pyridines Candida albicans 4 - 8 µg/mL (MIC)
2-(substituted-phenyl)imidazo[4,5-b]pyridines Candida parapsilosis 4 - 8 µg/mL (MIC)
Hybrid bis-(imidazole)-pyridine (5a) Candida albicans 3.9 µg/mL (MIC) nih.gov

Nitroimidazole compounds, such as metronidazole (B1676534), are cornerstone therapies for infections caused by anaerobic protozoa. mdpi.com Their mechanism relies on the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radicals. mdpi.comnih.gov While imidazopyridines are cited as having general antiprotozoal properties, specific research on 2-methyl-5-nitro-1H-imidazo[4,5-b]pyridine and its close derivatives against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica is limited in the available literature. However, studies on related nitro-fused heterocyclic systems provide insights into their potential. For instance, novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffolds have shown potent, sub-nanomolar activity against Giardia lamblia, with the nitro group being essential for this high potency. nih.gov This suggests that the nitro-imidazo[4,5-b]pyridine scaffold could also be a promising candidate for the development of new antiprotozoal agents, though direct experimental evidence is needed. nih.govnih.gov

The antimicrobial activity of nitro-substituted imidazo[4,5-b]pyridines is intrinsically linked to the chemical properties of the nitro group. The prevailing proposed mechanism involves the bio-activation of the compound within the target pathogen.

Under the low-redox-potential conditions found in anaerobic bacteria and protozoa, the nitro group undergoes a one-electron reduction, a process mediated by microbial proteins like ferredoxin or nitroreductases. mdpi.com This reduction transforms the parent compound—a prodrug—into a highly reactive nitro radical anion. mdpi.com This short-lived radical species, along with other reactive reduction products like nitroso and hydroxylamine (B1172632) derivatives, can induce widespread cellular damage by covalently binding to and damaging critical macromolecules, including DNA, which ultimately leads to microbial cell death. mdpi.comnih.gov In the context of antitubercular activity, a more specific mechanism has been elucidated involving the inhibition of the DprE1 enzyme, as detailed in the following section.

Enzyme Inhibitory Potentials

Targeting essential microbial enzymes is a key strategy in the development of new antimicrobial agents. Derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis.

A significant breakthrough in antitubercular drug discovery was the identification of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) as a critical target. DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan.

Research has shown that nitro-containing compounds, including derivatives of 1H-imidazo[4,5-b]pyridine, are potent inhibitors of DprE1. The proposed mechanism of inhibition is a covalent modification of the enzyme. It is believed that the nitro group of the inhibitor is reduced to a reactive nitroso intermediate by the reduced flavin cofactor within the DprE1 active site. This reactive species then forms a covalent bond with a specific cysteine residue (Cys387) in the enzyme, leading to its irreversible inactivation. This targeted inhibition of a vital biosynthetic pathway explains the potent antimycobacterial activity observed for these compounds.

Kinase Inhibitory Activities (e.g., Aurora Kinases, FLT3)

The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of potent protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.govresearchgate.netgoogle.com Extensive research has focused on developing derivatives of this scaffold as inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both of which are crucial targets in oncology. nih.govnih.gov

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Similarly, mutations in the FLT3 receptor tyrosine kinase, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and are associated with a poor prognosis in acute myeloid leukemia (AML). nih.gov

Lead optimization studies have identified several imidazo[4,5-b]pyridine-based compounds with potent inhibitory activity against both Aurora kinases and FLT3. nih.govnih.gov For instance, the optimization of an initial hit led to the discovery of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), a dual inhibitor with high potency against Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and wild-type FLT3 (Kd = 6.2 nM), as well as clinically relevant FLT3 mutants. nih.gov Another compound, CCT245718, was identified as a dual FLT3/Aurora A inhibitor that potently inhibits the proliferation of AML cell lines with FLT3-ITD mutations and can overcome resistance mediated by the D835Y mutation in the FLT3 kinase domain. uctm.edu

The mechanism of action often involves the imidazo[4,5-b]pyridine core forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of adenine. nih.gov Structure-activity relationship (SAR) studies have explored various substitutions at the 2, 6, and 7-positions of the imidazo[4,5-b]pyridine ring to enhance potency and selectivity. nih.govnih.govmdpi.com

CompoundTarget Kinase(s)Inhibitory Activity (IC₅₀/Kd)Reference
6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e)Aurora-A, Aurora-B, FLT3, FLT3-ITD, FLT3(D835Y)Kd: 7.5 nM (AurA), 48 nM (AurB), 6.2 nM (FLT3), 38 nM (FLT3-ITD), 14 nM (FLT3-D835Y) nih.gov
CCT245718Aurora-A, FLT3GI₅₀: 0.191 µM (MV-4-11 cells), 0.195 µM (MOLM-13 cells) uctm.edu
40c (CCT137444)Aurora-A, Aurora-BIC₅₀: 0.028 µM (AurA), 0.088 µM (AurB) nih.gov
Compound 23B-RafIC₅₀: 0.004 µM (Enzyme), 0.019 µM (Cell)

Adenosine (B11128) Deaminase (ADA) Inhibition

For instance, studies have explored nucleoside analogues containing an imidazo[4,5-d]pyridazin-7(4)one core as inhibitors of calf-intestine ADA, with some compounds showing Ki values in the micromolar range. Another investigation focused on the synthesis and biological evaluation of 4-amino-1-[2(S)-hydroxy-3(R)-nonyl]-1H-imidazo[4,5-c]pyridine, a 3-deaza analogue of a known potent ADA inhibitor, (+)-EHNA. These studies highlight that the broader family of imidazopyridines and related fused imidazole systems can serve as scaffolds for the design of ADA inhibitors, though specific activity for the this compound derivative has not been reported.

Protoporphyrinogen Oxidase (PPO) Inhibitory Activity

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. It is a major target for a class of herbicides. Based on a comprehensive review of the available scientific literature, there is currently no published research detailing the investigation of this compound or its closely related derivatives for PPO inhibitory activity. The biological activities reported for the imidazo[4,5-b]pyridine scaffold are primarily in the fields of medicine and pharmacology, with a focus on targets like kinases and receptors, rather than herbicidal action. nih.govresearchgate.net

Receptor Modulation Studies

Angiotensin II Type 1 Receptor Antagonism

The imidazo[4,5-b]pyridine moiety is a cornerstone in the development of nonpeptide angiotensin II type 1 (AT₁) receptor antagonists, a major class of antihypertensive drugs. These antagonists block the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

The significance of this scaffold was highlighted by the development of L-158,809, an imidazo[4,5-b]pyridine derivative that demonstrated subnanomolar affinity for the AT₁ receptor, an order of magnitude higher than the pioneering drug losartan. This finding established the stereoelectronic characteristics of the imidazo[4,5-b]pyridine system as being highly favorable for interaction with the AT₁ receptor.

Subsequent research has involved extensive structure-activity relationship studies, modifying various positions of the imidazo[4,5-b]pyridine core and its substituents to optimize affinity and pharmacokinetic properties. For example, replacing the 4-phenylquinoline (B1297854) backbone of some antagonists with 4-phenylisoquinolinone or 1-phenylindene scaffolds, while retaining the imidazo[4,5-b]pyridine nucleus, yielded compounds with high affinity for the AT₁ receptor.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of adipogenesis and glucose metabolism. Agonists of this receptor, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes by improving insulin (B600854) sensitivity.

Interestingly, a series of imidazo[4,5-b]pyridine derivatives have been identified that exhibit dual activity, acting as both AT₁ receptor antagonists and PPARγ agonists. A screening of an in-house library of AT₁ antagonists revealed that compounds with the imidazo[4,5-b]pyridine scaffold also possessed activity at PPARγ. This dual pharmacology is of significant interest for treating patients with metabolic syndrome, who often present with both hypertension and insulin resistance.

Optimization of this series led to the identification of (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine (2l) as a potent AT₁ blocker (IC₅₀ = 1.6 nM) with partial PPARγ agonism (EC₅₀ = 212 nM, 31% max). This compound demonstrated the ability to lower blood pressure in spontaneously hypertensive rats and to reduce glucose and triglyceride levels in a rat model of insulin resistance.

Antihistaminic Activity

The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in developing antihistaminic agents. Histamine (B1213489) H₁ receptor antagonists are widely used to treat allergic conditions.

In a study aimed at investigating the bioisosteric replacement of a phenyl ring in the known antihistamine astemizole (B1665302) with a 2-pyridyl moiety, a series of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines was synthesized and evaluated for in vivo antihistamine activity. The results showed that several of these compounds possessed significant antihistaminic properties. Notably, compound 37, the direct isostere of astemizole, was found to be the most potent in a compound 48/80-induced lethality test in rats. This research demonstrates that the imidazo[4,5-b]pyridine core can be effectively incorporated into structures designed to antagonize the histamine H₁ receptor.

Other Biological Activities

Beyond a potential role in neurotransmitter modulation, derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for other significant biological effects.

Inotropic Activity Investigations

The inotropic activity of imidazo[4,5-b]pyridine derivatives has been a subject of study, with compounds like sulmazole (B1682527) serving as key examples. Sulmazole, an imidazo[4,5-b]pyridine derivative, has been shown to exert a positive inotropic effect, meaning it increases the force of muscular contraction. nih.gov The mechanism of this action is thought to be a combination of two main pathways: inhibition of Na,K-ATPase and inhibition of phosphodiesterase III (PDE III). nih.gov

The position of the pyridine nitrogen in the imidazo[4,5-b]pyridine ring is crucial for its affinity to Na,K-ATPase. nih.gov The methylsulfinyl group present in sulmazole appears to decrease its affinity for Na,K-ATPase. nih.gov The inhibitory concentration (IC50) and effective concentration (EC50) values for sulmazole and its analogs provide a quantitative measure of their potency.

Table 1: Inotropic and Inhibitory Activities of Sulmazole and Related Compounds nih.gov

Compound Inotropic Effect (EC50, µM) Na,K-ATPase Inhibition (IC50, µM) PDE III Inhibition (IC50, µM)
Sulmazole 180 350 49
EMD 46512 (reduced analog) 8.2 8.5 34
Isomazole (B1672255) (isomer) - Little effect 18
EMD 41000 (isomer) - Little effect 13

The data indicates that structural modifications significantly impact the inotropic mechanism. For instance, the reduced analog of sulmazole, EMD 46512, is a more potent inotropic agent that acts predominantly through Na,K-ATPase inhibition. nih.gov In contrast, the isomeric imidazo[4,5-c]pyridines, isomazole and EMD 41000, primarily act as PDE III inhibitors with little effect on Na,K-ATPase. nih.gov Sulmazole itself appears to combine both mechanisms. nih.gov While these findings are for sulmazole and its analogs, they provide a foundational understanding of how the imidazo[4,5-b]pyridine scaffold can be tailored to achieve specific inotropic effects. Further research is necessary to determine the inotropic potential of this compound and how the 2-methyl and 5-nitro substituents would influence these mechanisms.

DNA-Binding Properties

The interaction of imidazopyridine derivatives with DNA is another area of active research, particularly concerning their potential mutagenic or therapeutic properties. Studies on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a well-known mutagenic heterocyclic amine found in cooked foods, have demonstrated its ability to form DNA adducts. nih.govnih.gov Following administration in rats, PhIP-DNA adducts were detected in various organs, with the highest levels observed in the lung, pancreas, and heart. nih.gov This indicates that the imidazo[4,5-b]pyridine core can interact with genetic material.

The binding of such compounds to DNA can occur through different modes, including covalent and non-covalent interactions. While direct studies on the DNA-binding properties of this compound are limited, the established reactivity of related compounds like PhIP with DNA suggests that this is a plausible area of biological activity. nih.gov The presence of the nitro group in the 5-position could potentially influence its DNA-binding capabilities, a characteristic often associated with the biological activity of nitroaromatic compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazo 4,5 B Pyridine Derivatives

Correlating Substituent Effects with Biological Potencies

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features of imidazo[4,5-b]pyridine derivatives that govern their biological effects, including antiproliferative, antibacterial, and antiviral activities. nih.gov The biological activity of these derivatives is strongly dependent on the substituents attached to the core structure. nih.gov

Research has shown that the introduction of specific groups at various positions on the imidazo[4,5-b]pyridine ring system can significantly enhance or diminish biological potency. For instance, in a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, the presence of an unsubstituted amidino group or a cyclic 2-imidazolinyl amidino group resulted in potent and selective antiproliferative activity against colon carcinoma, with IC₅₀ values in the sub-micromolar range. nih.govmdpi.com Specifically, a compound with an unsubstituted amidino group showed an IC₅₀ of 0.4 μM, while its 2-imidazolinyl analogue had an IC₅₀ of 0.7 μM against the SW620 cell line. mdpi.com

Furthermore, the placement of a bromine atom on the pyridine (B92270) nucleus has been identified as a favorable modification for antiproliferative potential. mdpi.com A bromo-substituted derivative bearing a 4-cyanophenyl group at position 2 demonstrated potent inhibition across multiple cell lines (HeLa, SW620, PC3) with IC₅₀ values ranging from 1.8 to 3.2 μM. mdpi.com In contrast, most of these derivatives showed little to no antibacterial activity, with one exception being a bromo-substituted compound with a 2-imidazolinyl group, which exhibited moderate activity against E. coli. nih.gov

The addition of a methyl group to the nitrogen atom of the imidazo[4,5-b]pyridine core has also been found to generally improve antiproliferative activity. nih.gov Conversely, the presence of a methoxy-substituted phenyl ring tended to result in the lowest antiproliferative activity. nih.gov These findings underscore the critical role that specific substituents, such as halogens, amidines, and small alkyl groups, play in modulating the biological profiles of imidazo[4,5-b]pyridine compounds.

Compound/Derivative TypeSubstituentsBiological Activity NotedCell Line/OrganismPotency (IC₅₀/MIC)Source
Amidino-substituted imidazo[4,5-b]pyridineUnsubstituted amidino groupAntiproliferativeColon Carcinoma (SW620)0.4 μM nih.govmdpi.com
Amidino-substituted imidazo[4,5-b]pyridine2-imidazolinyl amidino groupAntiproliferativeColon Carcinoma (SW620)0.7 μM nih.govmdpi.com
Bromo-substituted imidazo[4,5-b]pyridineBromine on pyridine, 4-cyanophenyl at C2AntiproliferativeHeLa, SW620, PC31.8–3.2 μM mdpi.com
Bromo-substituted imidazo[4,5-b]pyridineBromine on pyridine, 2-imidazolinyl groupAntibacterialE. coli32 μM (MIC) nih.govmdpi.com
N-methyl imidazo[4,5-b]pyridineMethyl on imidazole (B134444) nitrogenImproved antiproliferative activityCancer cell linesGeneral observation nih.gov

Impact of Positional Isomerism on Biological Activity

Positional isomerism, particularly concerning the placement of the nitro group, is a critical determinant of the biological activity spectrum in nitro-substituted heterocyclic compounds, including the imidazo[4,5-b]pyridine series. The distinction between 4- and 5-nitroimidazoles serves as a key example of how the nitro group's position dictates efficacy under different oxygen conditions. nih.gov

Studies on nitroimidazoles have revealed that 4-nitroimidazole (B12731) derivatives, such as PA-824, exhibit activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb). nih.gov In contrast, 5-nitroimidazoles, like metronidazole (B1676534), are primarily active only against anaerobic Mtb. nih.gov This difference highlights a fundamental divergence in the structure-activity relationships between the two series of isomers. The nitro group is essential for activity in both classes, but the structural requirements for aerobic versus anaerobic killing differ significantly based on its position. nih.gov

In the 4-nitroimidazole series, aerobic activity is strongly associated with the presence of a lipophilic side chain. nih.gov However, for 5-nitroimidazoles, the addition of a similar lipophilic tail does not confer aerobic activity and can even decrease the existing anaerobic activity. nih.gov This suggests that the mechanism of action, particularly the interaction with cellular targets under aerobic conditions, is profoundly affected by the nitro group's location on the imidazole ring. The alkylation of the imidazo[4,5-b]pyridine core is also not selective and often leads to different positional isomers (monoalkylated and polyalkylated products), which can further complicate activity profiles. mdpi.com The synthesis of specific isomers, such as imidazo[4,5-b]- and imidazo[4,5-c]pyridines, can be directed by starting with appropriately substituted nitropyridines, like 2-chloro-3-nitropyridine (B167233) or 2,4-dichloro-3-nitropyridine, where the position of the nitro group influences the subsequent cyclization and final isomeric product. acs.orgnih.gov

Mechanistic Insights Derived from SAR Analysis

Structure-activity relationship analyses provide valuable clues into the potential mechanisms of action for imidazo[4,5-b]pyridine derivatives. A recurring theme for nitro-substituted heterocycles is the essential role of the nitro group, which is often implicated as a prodrug element. For many nitroaromatic compounds, biological activity is dependent on the enzymatic reduction of the nitro group within the target cell or microorganism to generate reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) derivatives, which can then exert cytotoxic effects. nih.gov The observation that the nitro group is required for both aerobic and anaerobic activity in antitubercular nitroimidazoles supports this mechanistic hypothesis. nih.gov

SAR studies on imidazo[4,5-b]pyridines with potential tuberculostatic activity have identified hydrophobicity as a decisive factor for their efficacy. nih.gov A quantitative structure-activity relationship (QSAR) equation was derived that allows for the rational design of active derivatives based on this property, suggesting that membrane penetration and transport to the site of action are critical mechanistic steps. nih.gov

Furthermore, the aerobic activity of 4-nitroimidazoles is thought to be linked to their interaction with the deazaflavin-dependent nitroreductase (Ddn) enzyme, which catalyzes the reduction of the nitro group. nih.gov The SAR associated with aerobic potency likely reflects the efficiency of this enzymatic interaction. nih.gov The synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine involves a tandem reaction where the nitro group is reduced in situ before cyclization, further highlighting the nitro group's role as a key functional handle in both synthesis and, likely, biological action. acs.orgnih.gov The cleavage of precursor molecules like imidazo[1,2-a]pyrimidinium salts by cellular nucleophiles to form the active 2-aminoimidazoles is another mechanistic hypothesis derived from SAR studies, indicating that some derivatives may act as prodrugs that are activated in situ. acs.org

Influence of Structural Modifications on Spectroscopic and Photophysical Properties

The spectroscopic and photophysical properties of imidazo[4,5-b]pyridine derivatives are highly sensitive to structural modifications, making them tunable for applications in materials science, such as fluorescent probes and dyes. tandfonline.com The introduction of different substituents can significantly alter the electronic structure of the molecule, thereby affecting its absorption and emission characteristics. researchgate.net

The influence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the photophysical properties has been a particular focus of study. For instance, linking EWGs like chloro (Cl) or bromo (Br) to the imidazo[4,5-b]pyridine core can enhance properties like two-photon absorption (2PA). researchgate.net Research has shown that the position of the substituent matters; a chloride atom at the C-6 position results in a higher 2PA cross-section (90 GM) compared to one at the C-5 position (50 GM), which is attributed to the proximity of a higher excited state. researchgate.net The presence of a strong EWG like a nitro group (NO₂) has been shown to create an energy barrier for processes like excited-state intramolecular proton transfer (ESIPT) in related imidazopyridine systems. tandfonline.com

The solvent environment also plays a crucial role in modulating the photophysical behavior of these compounds. tandfonline.com The absorption spectra of substituted pyridones, which share features with imidazopyridines, are influenced by both the substituent's electronic nature and the solvent polarity. researchgate.net Generally, EDGs on an attached aryl ring cause a bathochromic (red) shift in the maximum absorption wavelength, while the effect of EWGs is less predictable. researchgate.netresearchgate.net These structure-property relationships allow for the fine-tuning of the molecules' optical properties for specific technological applications. tandfonline.com

Structural ModificationObserved EffectProperty AffectedExample/ContextSource
Addition of Electron-Withdrawing Groups (EWGs)Enhancement of optical nonlinearitiesTwo-Photon Absorption (2PA)Linking Cl, Br to the imidazo[4,5-b]pyridine core researchgate.net
Positional Isomerism of EWGHigher 2PA cross-section at C-6 vs. C-5Two-Photon Absorption (2PA)Chloride substituent (90 GM at C-6 vs. 50 GM at C-5) researchgate.net
Presence of a Nitro (NO₂) GroupCreates an energy barrier for the processExcited-State Intramolecular Proton Transfer (ESIPT)HPIP-based dyes with NO₂ substituent tandfonline.com
Addition of Electron-Donating Groups (EDGs)Bathochromic (red) shift of absorption maximumUV/Vis Absorption SpectraArylazo-pyridones with OH, OCH₃ substituents researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues for 2 Methyl 5 Nitro 1h Imidazo 4,5 B Pyridine Research

Development of Novel and Efficient Synthetic Strategies

The synthesis of the 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine core is a critical step for its further investigation. While direct synthetic routes for this specific molecule are not extensively documented, several strategies for constructing the parent imidazo[4,5-b]pyridine scaffold can be adapted and optimized.

Future research in this area should focus on developing efficient, high-yield, and environmentally benign synthetic methods. One promising approach involves the tandem reaction of 2-chloro-3-nitropyridine (B167233) with primary amines, followed by in situ nitro group reduction and heteroannulation with an appropriate aldehyde. acs.org This method offers the advantage of a one-pot synthesis, which is both time and resource-efficient. acs.org

Another avenue for exploration is the utilization of 2-nitro-3-aminopyridine as a starting material. nih.gov The cyclization of this precursor with suitable reagents can lead to the formation of the desired imidazo[4,5-b]pyridine ring system. nih.gov Furthermore, the synthesis of substituted imidazo[4,5-b]pyridinones from 4-nitro-1H-imidazol-5-yl carbonyl chlorides presents a novel route that could be adapted for the synthesis of the target molecule. rsc.org

The synthesis of related compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a known food mutagen, has been successfully achieved, demonstrating the feasibility of introducing a methyl group onto the imidazo[4,5-b]pyridine core. researchgate.netnih.gov Building upon these existing methodologies, future synthetic efforts can be directed towards the specific incorporation of the nitro group at the 5-position.

A summary of potential synthetic strategies for the imidazo[4,5-b]pyridine core is presented in Table 1.

Starting Material(s)Reagents and ConditionsProductReference(s)
2-Chloro-3-nitropyridine, Primary Amine, AldehydeH2O-IPA, Tandem SNAr/Reduction/CondensationFunctionalized Imidazo[4,5-b]pyridines acs.org
2-Nitro-3-aminopyridineVarious (e.g., with aldehydes)Imidazo[4,5-b]pyridines nih.gov
4-Nitro-1H-imidazole-5-carbonyl chlorides, Activated methylene (B1212753) compoundsMagnesium ethoxide, Pd-catalyzed hydrogenation or NaBH4/PdSubstituted Imidazo[4,5-b]pyridinones rsc.org
2,3-Diaminopyridine (B105623), BenzaldehydesNa2S2O5, DMF2-Phenyl-1H-imidazo[4,5-b]pyridines nih.gov

Advanced Computational Modeling for Rational Drug Design

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions with biological targets. For this compound, advanced computational modeling can play a pivotal role in guiding its development as a therapeutic agent.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govmdpi.com Such studies can provide insights into the molecule's stability, preferred conformations, and the distribution of electron density, which are crucial for understanding its chemical behavior and potential interactions with biological macromolecules. nih.govmdpi.com

Molecular docking simulations can be used to predict the binding modes and affinities of this compound and its derivatives with various biological targets. mdpi.comnih.govsemanticscholar.org This technique is particularly valuable for identifying potential protein targets and for the rational design of more potent and selective inhibitors. mdpi.comnih.gov For instance, docking studies on related imidazo[1,2-a]pyridine (B132010) derivatives have been used to explore their interactions with kinases, which are important targets in cancer therapy. nih.gov

Future computational work should focus on building accurate models of this compound and simulating its interactions with a range of known and novel biological targets. This will facilitate a more targeted approach to experimental validation and drug development.

Identification of New Biological Targets and Therapeutic Applications

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. nih.govnih.govnih.govmdpi.comnih.govresearchgate.net Derivatives of this heterocyclic system have shown promise as anticancer, antimicrobial, and antiviral agents. nih.govmdpi.comnih.govresearchgate.net The presence of a nitro group, a common feature in many antimicrobial and radiosensitizing drugs, further enhances the therapeutic potential of this compound. mdpi.comnih.gov

Emerging research should aim to identify novel biological targets for this compound. Given the anticancer activity of related imidazo[4,5-b]pyridines, investigating its effect on various cancer cell lines and identifying the underlying molecular mechanisms is a promising avenue. mdpi.comnih.gov For example, some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov

The antimicrobial properties of 5-nitroimidazole derivatives are well-known, and it is plausible that this compound could exhibit similar activity against a range of pathogenic microorganisms. mdpi.comjocpr.comhumanjournals.comresearchgate.net Future studies should screen this compound against various bacterial and parasitic strains to determine its antimicrobial spectrum and potency.

Furthermore, the radiosensitizing properties of nitroimidazoles suggest that this compound could be investigated as an adjunct to radiotherapy in cancer treatment. nih.gov

Table 2 provides a summary of the reported biological activities of various imidazo[4,5-b]pyridine derivatives, highlighting the potential therapeutic areas for the title compound.

Compound ClassBiological ActivityPotential Therapeutic ApplicationReference(s)
Imidazo[4,5-b]pyridinesAnticancerOncology mdpi.comnih.govresearchgate.net
Imidazo[4,5-b]pyridinesAntimicrobialInfectious Diseases nih.govnih.govnih.gov
Imidazo[4,5-b]pyridinesAntiviralVirology nih.gov
Imidazo[4,5-c]pyridinesDNA-PK InhibitionRadiosensitization in Cancer Therapy
5-NitroimidazolesAntiparasiticNeglected Tropical Diseases mdpi.comnih.gov
5-NitroimidazolesAntimicrobialInfectious Diseases jocpr.comhumanjournals.comresearchgate.net

Exploration of Structure-Property Relationships for Material Science Applications

The application of heterocyclic compounds in material science is a rapidly growing field. While the material science applications of this compound are largely unexplored, the unique electronic and structural features of this molecule suggest several potential avenues for research.

One area of interest is the development of novel luminescent materials. Related imidazo[1,5-a]pyridine (B1214698) derivatives have been shown to be useful and versatile scaffolds for luminescent applications, including in white light-emitting diodes (WLEDs). rsc.org The introduction of a nitro group can significantly influence the photophysical properties of a molecule, potentially leading to new materials with interesting optical characteristics.

The pyridine (B92270) and imidazole (B134444) rings in the core structure can also participate in coordination with metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in areas such as gas storage, catalysis, and sensing.

Future research in this domain should focus on synthesizing and characterizing the photophysical and electronic properties of this compound and its derivatives. Understanding the structure-property relationships will be key to unlocking its potential in the development of new functional materials.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors. For example, cyclization of 2-amino-3-methylaminopyridine derivatives with nitro-containing reactants under controlled conditions (e.g., solvent polarity, temperature 80–100°C) can yield the target compound. Key steps include:
  • Precursor functionalization : Introducing nitro and methyl groups via electrophilic substitution.
  • Cyclization : Using catalysts like acetic acid or phase-transfer agents to promote ring closure .
  • Purification : Single-step chromatography or recrystallization to achieve >95% purity .
    Reaction time and solvent choice (e.g., DMF or acetonitrile) critically influence regioselectivity and yield .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., nitro group at C5, methyl at C2).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 193.05).
  • X-ray Crystallography : Resolves fused bicyclic systems and nitro group orientation .
    Comparative analysis with structurally related imidazo[4,5-b]pyridines (e.g., 5-Bromooxazolo derivatives) can validate spectral assignments .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 10–100 µg/mL .
  • Antifungal Activity : Microdilution tests using Candida albicans to determine MIC values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess IC50_{50} .
    Positive controls (e.g., fluconazole for antifungals) and solvent controls (DMSO <1%) are essential .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Halogen Addition : Introducing bromine at C6 (as in methyl 6-Bromo-5-methyl derivatives) increases hydrophobicity and enhances DNA intercalation, measured via fluorescence quenching .
  • Nitro Group Reduction : Converting nitro to amine improves solubility but may reduce antifungal potency (e.g., MIC shifts from 8 µg/mL to >64 µg/mL) .
  • SAR Studies : Molecular docking (e.g., AutoDock Vina) correlates substituent electronegativity with Topoisomerase I/IIα inhibition (ΔG values < -8 kcal/mol for nitro derivatives) .

Q. What metabolic pathways activate this compound, and how can its mutagenic metabolites be tracked?

  • Methodological Answer :
  • Phase I Metabolism : CYP450 1A2-mediated N-hydroxylation generates reactive intermediates. Use furafylline (CYP1A2 inhibitor) to confirm pathway specificity .
  • Biomarker Identification : LC-MS/MS detects urinary 5-hydroxy metabolites (e.g., 5-OH-PhIP at m/z 241.1), which correlate with adduct formation (N2^2-deoxyguanosinyl adducts) .
  • In Vivo Validation : Administer 14^{14}C-labeled compound to rats; quantify metabolites in urine (1% excretion as 5-OH-PhIP at 24h) .

Q. How can regioselectivity challenges in imidazo[4,5-b]pyridine synthesis be resolved?

  • Methodological Answer :
  • Phase-Transfer Catalysis (PTC) : Using dibromomethane with tetrabutylammonium bromide directs nitro group placement at C5 .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., C3 nitration) by shortening reaction time (30 mins vs. 12h conventional) .
  • Computational Modeling : DFT calculations predict favorable transition states for nitro group orientation (e.g., B3LYP/6-31G* basis set) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar derivatives?

  • Methodological Answer :
  • Assay Variability : Compare MIC values across studies using standardized CLSI protocols. For example, antifungal activity of methyl derivatives varies by ±2-fold depending on inoculum size .
  • Solvent Effects : DMSO (>0.5%) may artificially enhance membrane permeability, inflating activity. Re-test in aqueous buffers .
  • Metabolic Interference : Liver S9 fractions in cytotoxicity assays can metabolize nitro groups, altering IC50_{50} by 10–50% .

Tables for Key Data

Property Value Reference
Antifungal MIC (C. albicans) 8 µg/mL (nitro derivative)
CYP1A2 Inhibition (IC50_{50}) 0.2 µM (furafylline control)
Topo I Inhibition (ΔG) -8.5 kcal/mol (docking score)

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